Buclizine dihydrochloride
Overview
Description
Buclizine dihydrochloride is a piperazine derivative that functions as an antihistamine and antiemetic agent. It is primarily used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it has been studied for its potential use in treating migraines and nausea during pregnancy .
Mechanism of Action
Target of Action
Buclizine dihydrochloride, a piperazine derivative, primarily targets histamine receptors and muscarinic receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, gastric acid secretion, and neuronal signaling .
Mode of Action
Buclizine acts by blocking the histamine receptors in the vomiting center, thereby reducing activity along these pathways . Furthermore, due to its anticholinergic properties , it also blocks muscarinic receptors . This dual action helps in managing conditions like motion sickness, vertigo, and nausea .
Biochemical Pathways
It is known that the drug depresses labyrinth excitability and vestibular stimulation, which are key components of the balance and spatial orientation pathways . It may also affect the medullary chemoreceptor trigger zone .
Pharmacokinetics
As an antihistamine, it is generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of buclizine’s action include the depression of labyrinth excitability and vestibular stimulation, which helps in managing vertigo and motion sickness . Its antihistaminic and anticholinergic effects also contribute to its antiemetic (anti-vomiting) properties .
Biochemical Analysis
Biochemical Properties
Buclizine dihydrochloride is a piperazine antihistamine and anticholinergic . It exerts its antiemetic and antimotion sickness effects
Cellular Effects
This compound depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .
Molecular Mechanism
The mechanism by which this compound exerts its antiemetic and antivertigo effects has not been fully elucidated, but its central anticholinergic properties are partially responsible . It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone .
Dosage Effects in Animal Models
In a study conducted on pigs, it was found that this compound supplementation at a level of 0.050 mg/kg/animal/week was the best for both growing and fattening stages for efficiency and food conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buclizine dihydrochloride is synthesized by reacting p-tert-benzylpiperazine with p-chlorobenzhydryl bromide in the presence of anhydrous sodium carbonate. This reaction yields buclizine, which is then converted to its dihydrochloride salt by reacting with two equivalents of hydrogen chloride .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified using recrystallization techniques to obtain a white or slightly yellowish crystalline powder .
Chemical Reactions Analysis
Types of Reactions: Buclizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Buclizine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of buclizine, potentially altering its pharmacological properties.
Substitution: Buclizine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Cyclizine: Another piperazine derivative with similar antihistamine and antiemetic properties.
Meclizine: Used for similar indications, including motion sickness and vertigo.
Hydroxyzine: An antihistamine with additional anxiolytic properties.
Comparison: Buclizine dihydrochloride is unique in its combination of antihistamine and anticholinergic effects, making it particularly effective for managing motion sickness and vertigo. Compared to cyclizine and meclizine, buclizine has a broader range of applications, including its potential use in treating migraines and as an appetite stimulant .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHDSZKNVDKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82-95-1 (Parent) | |
Record name | Buclizine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045091 | |
Record name | Buclizine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-74-8, 163837-35-2, 163837-36-3 | |
Record name | Buclizine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buclizine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buclizine hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Buclizine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buclizine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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